molecular formula C12H18ClN3 B1470806 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine CAS No. 1479851-07-4

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Cat. No.: B1470806
CAS No.: 1479851-07-4
M. Wt: 239.74 g/mol
InChI Key: YOBYBGOJBKESQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a synthetically designed pyrimidine derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Pyrimidine-based compounds are extensively investigated for their diverse biological activities, particularly as kinase inhibitors. Specifically, molecules featuring a 6-chloro-2-cyclopropylpyrimidin-4-amine scaffold are recognized for their potential in targeted cancer therapy research, focusing on the inhibition of cyclin-dependent kinases (CDKs) . The core structure of this compound contributes to its research value. The chloro group at the 6-position is a reactive handle that allows for further functionalization via cross-coupling or nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries. The cyclopropyl substituent at the 2-position and the isopentyl chain on the exocyclic amine are hypothesized to influence the molecule's binding affinity and selectivity towards specific kinase ATP-binding pockets. This is a critical consideration in the development of selective CDK2 inhibitors, which are promising tools for studying cell cycle regulation in oncology research without inducing the cytotoxicity associated with CDK1 inhibition . Pyrimidines, as a class of compounds, demonstrate a broad spectrum of pharmacological properties in scientific studies, including anti-inflammatory, antiviral, and antibacterial activities . The specific substitution pattern on this pyrimidine core makes it a compound of significant interest for researchers exploring structure-activity relationships (SAR) in the design of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(3-methylbutyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBYBGOJBKESQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11H15ClN4
  • Molecular Weight : 240.72 g/mol

The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cellular signaling. Notably, it has been shown to inhibit the ITK (Interleukin-2-inducible T-cell kinase) pathway, which plays a crucial role in T-cell activation and function. This inhibition can lead to altered immune responses, making it a candidate for treating autoimmune diseases and certain cancers.

In Vitro Studies

  • ITK Inhibition : Research indicates that this compound effectively inhibits ITK activity, leading to reduced phosphorylation of downstream targets such as PLCγ1 (Phospholipase C gamma 1) and subsequent decreases in calcium mobilization and cytokine production in T-cells .
  • Selectivity : The compound exhibits selectivity for ITK over other kinases, minimizing off-target effects. This selectivity is critical for developing therapeutics with fewer side effects.

In Vivo Studies

  • Animal Models : In murine models of allergic asthma, administration of the compound resulted in decreased airway hyperresponsiveness and inflammation, suggesting potential for treating allergic conditions .
  • Cancer Models : Studies involving xenograft models have demonstrated that the compound can enhance anti-tumor immunity by promoting Th1 differentiation in T-cells, which is beneficial for cancer immunotherapy .

Case Studies

  • Atopic Dermatitis : A clinical study involving patients with moderate to severe atopic dermatitis highlighted the efficacy of the compound in reducing disease severity by modulating T-cell responses .
  • Cancer Immunotherapy : In a trial assessing the impact of ITK inhibitors on tumor growth in mice, results showed that treatment with this compound led to significant tumor regression compared to controls, indicating its potential as a therapeutic agent in oncology .

Data Table

Biological ActivityObservationsReferences
ITK InhibitionReduced PLCγ1 phosphorylation
Decreased InflammationLower airway hyperresponsiveness
Enhanced Th1 ResponseIncreased anti-tumor immunity
Efficacy in Atopic DermatitisImproved clinical outcomes

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pyrimidine scaffold allows for diverse substitutions, which modulate biological activity, solubility, and stability. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine Cl (6), cyclopropyl (2), isopentyl (4) C12H18ClN3 239.75* High lipophilicity due to branched alkyl chain
6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine Cl (6), cyclopropyl (2), isobutyl (4) C11H16ClN3 225.72 Shorter alkyl chain reduces steric bulk
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cl (6), cyclopropyl (2), methylthio (2), cyclopropylamine (4) C8H10ClN3S 215.7 Thioether group enhances electrophilicity
2-Chloro-N-cyclopropylpyrimidin-4-amine Cl (2), cyclopropyl (4) C7H9ClN3 170.62 Minimal substituents; increased polarity
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Cl (6), methyl (2), furanylmethyl (4) C10H10ClN3O 223.66 Furan introduces aromatic π-system

*Calculated based on formula C12H18ClN3.

Physicochemical and Functional Differences

  • Electronic Effects : The methylthio group in ’s compound introduces sulfur’s polarizability, which may influence binding interactions in biological targets.

Preparation Methods

Suzuki Coupling Using Cyclopropyl Boric Acid

A robust and industrially viable method involves the Suzuki cross-coupling reaction between a halogenated pyrimidine precursor and cyclopropyl boric acid under palladium catalysis:

  • Reagents & Conditions:

    • Solvent: Dioxane and water (3:2 volume ratio),
    • Catalyst: Tetratriphenylphosphine palladium complex,
    • Base: Anhydrous potassium acetate,
    • Temperature: 50–70 °C,
    • Reaction time: 18–20 hours under nitrogen atmosphere.
  • Procedure:

    • The halogenated pyrimidine and cyclopropyl boric acid are mixed in the solvent system,
    • Nitrogen bubbling is used for deoxygenation,
    • The catalyst is added, and the reaction is stirred under nitrogen flow,
    • Completion is monitored by thin-layer chromatography (TLC),
    • After reaction, the mixture is cooled, filtered, concentrated, and extracted with ethyl acetate,
    • The crude product is purified by silica gel chromatography.
  • Yield:

    • The method provides an 83.5% yield of 4-chloro-6-cyclopropylpyrimidin-5-amine (a closely related compound).

This approach replaces less stable and expensive zinc reagents with stable and cheaper cyclopropyl boric acid, making it suitable for scale-up and industrial production.

Introduction of the N-Isopentyl Group

N-Alkylation via Self-Limiting Alkylation Chemistry

Recent advances in secondary amine synthesis via N-alkylation of pyrimidine amines utilize controlled alkylation methods to selectively introduce alkyl groups such as isopentyl:

  • Methodology:

    • Use of N-aminopyridinium salts as ammonia surrogates,
    • One-pot N-alkylation and depyridylation cascade,
    • Alkyl halides (e.g., isopentyl halide) react with the pyrimidine amine in the presence of cesium carbonate (Cs2CO3) as both base and reductant,
    • Solvent: Acetonitrile (MeCN),
    • Temperature: Around 70 °C,
    • Reaction time: Approximately 16 hours.
  • Advantages:

    • High selectivity for monoalkylation,
    • Avoids over-alkylation,
    • Applicable to complex pharmaceutically relevant molecules,
    • Uses readily available alkyl electrophiles.

This method can be adapted to the 6-chloro-2-cyclopropylpyrimidin-4-amine intermediate to yield the target N-isopentyl derivative.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield / Remarks
1 Suzuki Coupling 6-chloropyrimidine derivative + cyclopropyl boric acid, Pd catalyst, KAc, dioxane/H2O, 50-70 °C, 18-20 h ~83.5% yield, suitable for scale-up
2 N-Alkylation 6-chloro-2-cyclopropylpyrimidin-4-amine + isopentyl halide, Cs2CO3, MeCN, 70 °C, 16 h Selective monoalkylation, ~79% yield
3 Purification Filtration, extraction, silica gel chromatography High purity product obtained

Concluding Remarks

The preparation of This compound is best accomplished by first synthesizing the 6-chloro-2-cyclopropylpyrimidin-4-amine intermediate via a Suzuki coupling employing cyclopropyl boric acid and palladium catalysis. Subsequently, selective N-isopentylation can be achieved through controlled alkylation methods using alkyl halides and cesium carbonate in acetonitrile. This two-step approach balances yield, selectivity, and industrial feasibility, leveraging stable reagents and mild conditions.

The described methods are supported by detailed experimental data and patent literature, highlighting their reliability and scalability for pharmaceutical and synthetic organic chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.